(4-Fluorophenyl)(piperazin-1-yl)acetic acid
Overview
Description
“(4-Fluorophenyl)(piperazin-1-yl)acetic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” and its derivatives involves metal-catalyzed reactions . The role of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of these compounds is significant .
Molecular Structure Analysis
The molecular formula of “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” is C18H18F2N2O2 . Its molecular weight is 332.34 .
Chemical Reactions Analysis
The compound “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” and its derivatives have been involved in various chemical reactions. For instance, the compound has been used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” are not fully detailed in the available resources .
Scientific Research Applications
Synthesis Applications
Flunarizine Synthesis : This compound is a key intermediate in the synthesis of Flunarizine, a drug used for migraines, dizziness, vestibular disorders, and epilepsy. It is produced through various synthesis methods, including regioselective metal-catalyzed amination and Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
Synthesis of Anticonvulsant Agents : Derivatives of this compound have been synthesized and tested for anticonvulsant properties, showing significant effectiveness in seizure models (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
Biochemical Applications
Urease Inhibitory Activity : Mononuclear complexes with this compound have been tested for urease inhibitory activity, with one showing better activity than the positive reference (Chen et al., 2016).
Docking Studies for Medicinal Chemistry : Piperazine-1-yl-1H-indazole derivatives, related to this compound, have been synthesized and analyzed for potential medicinal applications using docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).
Chemical Analysis and Quality Control
Assay Method for Quality Control : A high-performance liquid chromatographic assay method was developed for quality control and stability studies of a related compound (Dwivedi, Saxena, Saxena, & Singh, 2003).
Characterization and Biological Evaluation : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, with subsequent biological evaluation for antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Pharmacological Applications
Antioxidant Properties : Derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl fragment were tested for their antioxidant profile, showing promising results (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Biginelli Synthesis and Characterization : Dihydropyrimidinone derivatives containing piperazine/morpholine moiety were synthesized and characterized, demonstrating the compound's versatility in organic synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-2-piperazin-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15/h1-4,11,14H,5-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYYYIYCBGQARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(piperazin-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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